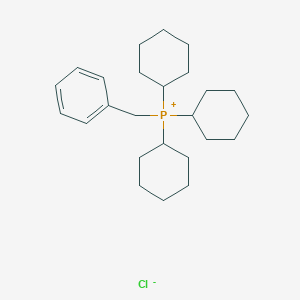
Benzyl(tricyclohexyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(tricyclohexyl)phosphanium chloride is a quaternary phosphonium salt that has garnered attention in various fields of chemistry due to its unique properties and applications. This compound is characterized by the presence of a benzyl group attached to a tricyclohexylphosphine moiety, with a chloride ion as the counterion. Its structure can be represented as C25H44ClP, and it is known for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(tricyclohexyl)phosphanium chloride typically involves the reaction of tricyclohexylphosphine with benzyl chloride. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions. The general reaction scheme is as follows:
P(Cy)3+C6H5CH2Cl→[C6H5CH2P(Cy)3]+Cl-
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of automated reactors and real-time monitoring systems ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl(tricyclohexyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form the corresponding phosphine oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, under mild conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents.
Substitution: NaOH, KOH, in aqueous or alcoholic media.
Major Products Formed:
Oxidation: Phosphine oxide derivatives.
Reduction: Reduced phosphine compounds.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Benzyl(tricyclohexyl)phosphanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism of action of Benzyl(tricyclohexyl)phosphanium chloride involves its ability to act as a nucleophilic catalyst. The benzyl group provides steric hindrance, while the tricyclohexylphosphine moiety offers nucleophilicity. This combination allows the compound to facilitate various chemical transformations by stabilizing transition states and intermediates. The chloride ion serves as a leaving group in substitution reactions, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Benzyltriphenylphosphonium chloride: Similar in structure but with phenyl groups instead of cyclohexyl groups.
Tricyclohexylphosphine: Lacks the benzyl group, offering different reactivity and applications.
Triphenylphosphine: A widely used phosphine with different steric and electronic properties.
Uniqueness: Benzyl(tricyclohexyl)phosphanium chloride stands out due to its unique combination of steric bulk from the tricyclohexyl groups and the reactivity of the benzyl group. This makes it particularly effective in catalysis and phase-transfer reactions, where both steric and electronic factors play crucial roles.
Properties
CAS No. |
90144-90-4 |
|---|---|
Molecular Formula |
C25H40ClP |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
benzyl(tricyclohexyl)phosphanium;chloride |
InChI |
InChI=1S/C25H40P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1,5-6,13-14,23-25H,2-4,7-12,15-21H2;1H/q+1;/p-1 |
InChI Key |
ZYYXIOYFMKZXLL-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[P+](CC2=CC=CC=C2)(C3CCCCC3)C4CCCCC4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















